molecular formula C13H19NO B5179236 1-(3-methylbenzyl)-3-piperidinol

1-(3-methylbenzyl)-3-piperidinol

Cat. No. B5179236
M. Wt: 205.30 g/mol
InChI Key: IEQVIRPBXZULDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a chiral molecule that has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-3-piperidinol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It may also induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-3-piperidinol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been reported to possess antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-methylbenzyl)-3-piperidinol in lab experiments is its relatively simple synthesis method. It is also a chiral molecule, which may be useful in studying the effects of chirality on biological activity. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-methylbenzyl)-3-piperidinol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be areas of future research.
Conclusion:
In conclusion, 1-(3-methylbenzyl)-3-piperidinol is a chemical compound that has shown promise in the field of medicinal chemistry. Its potential applications in the treatment of cancer, inflammation, and pain make it a molecule of interest for further study. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

The synthesis of 1-(3-methylbenzyl)-3-piperidinol can be achieved through different methods. One of the most commonly used methods involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of a base, such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain 1-(3-methylbenzyl)-3-piperidinol. Other methods, such as the use of Grignard reagents, have also been reported.

Scientific Research Applications

1-(3-methylbenzyl)-3-piperidinol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-14-7-3-6-13(15)10-14/h2,4-5,8,13,15H,3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQVIRPBXZULDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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